molecular formula C21H15BrN2O3 B2854709 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-65-6

2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2854709
CAS No.: 922083-65-6
M. Wt: 423.266
InChI Key: UEPWGEYSJAMINR-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further substituted with a bromine atom at the ortho position. Its molecular formula is C₂₁H₁₆BrN₂O₃, with an average molecular weight of ~424.27 g/mol.

Properties

IUPAC Name

2-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-12-6-8-19-17(10-12)24-21(26)15-11-13(7-9-18(15)27-19)23-20(25)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPWGEYSJAMINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique dibenzo[b,f][1,4]oxazepin structure, which incorporates a bromine atom and a ketone functional group, potentially enhancing its biological activity. The molecular formula of this compound is C21H15BrN2O3C_{21}H_{15}BrN_{2}O_{3} with a molecular weight of 423.3 g/mol .

Chemical Structure

The structural features of this compound are crucial for understanding its biological activity. The presence of the bromine atom at the second position and the ketone at the eleventh position may influence its reactivity and pharmacological properties.

Property Details
Molecular Formula C21H15BrN2O3
Molecular Weight 423.3 g/mol
CAS Number 922083-65-6

The mechanism through which dibenzo[b,f][1,4]oxazepines exert their biological effects often involves interaction with specific proteins or enzymes. Molecular docking studies suggest that these compounds may target bacterial proteins involved in cell division, such as FtsZ, which is critical for bacterial proliferation . This interaction can disrupt normal cellular processes and lead to bacterial cell death.

Study 1: Synthesis and Antibacterial Activity

A study focused on synthesizing derivatives of dibenzo[b,f][1,4]oxazepines found that certain modifications significantly increased their antibacterial activity. The synthesized analogs were tested against various bacterial strains, demonstrating up to a 20-fold increase in potency compared to parent compounds . This suggests that structural variations can lead to enhanced biological efficacy.

Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationships of dibenzo[b,f][1,4]oxazepine derivatives. It was found that the presence of halogen substituents like bromine could enhance lipophilicity and improve membrane permeability, thereby increasing the bioavailability of these compounds in biological systems . This finding underscores the importance of chemical modifications in developing effective antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C20_{20}H15_{15}BrN2_{2}O4_{4}S, with a molecular weight of approximately 459.3 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core structure, which is associated with diverse biological activities. Its high purity levels (typically around 95%) make it suitable for various research applications .

Antitumor Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antitumor properties. The compound has been studied for its ability to inhibit histone deacetylases (HDACs), enzymes implicated in cancer progression. By modulating gene expression through epigenetic mechanisms, these compounds can potentially suppress tumor growth and induce apoptosis in cancer cells .

Neurological Disorders

This compound has also shown promise in the treatment of neurological disorders. Its ability to penetrate the blood-brain barrier allows it to interact with central nervous system targets, possibly providing therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been noted in various studies. It may inhibit pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases. Further investigations into its mechanism of action could yield insights into its efficacy as an anti-inflammatory agent.

Synthetic Pathways

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors are employed to enhance the efficiency of the synthetic process.

Case Study 1: Inhibition of Histone Deacetylases

A study focusing on the inhibitory effects of dibenzo[b,f][1,4]oxazepine derivatives on HDACs demonstrated significant antitumor activity in vitro. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines.

Case Study 2: Neuroprotective Effects

Another research effort evaluated the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate cell death and promote neuronal survival through antioxidant mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

Key Difference : Replacement of oxygen (oxazepine) with sulfur (thiazepine) in the central ring.

  • Stability: Thiazepines may exhibit higher metabolic susceptibility due to sulfur’s reactivity, whereas oxazepines like the target compound could have enhanced stability .

Example Compounds :

  • 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) : Features a thiazepine core and a 4-methoxyphenylcarboxamide group. HRMS: 421.1217 [M+H+] .
  • N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) : Thiazepine core with a methyl group at position 10. HRMS: 421.1 [M+H+] .

Substituent Variations on the Benzamide Group

Table 1: Comparison of Benzamide Substituents
Compound Name Substituent on Benzamide Molecular Weight (g/mol) Key Spectral Data (HRMS [M+H+])
2-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Target) 2-Bromo 424.27 Not reported in evidence
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl 412.37 412.1035 (observed)
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-Hydroxy ~380.39 Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 4-Fluoro (phenylacetamide) ~420.44 421.1217 (observed)

Observations :

  • Trifluoromethyl () : Introduces strong electron-withdrawing effects, improving metabolic stability and possibly enhancing binding affinity .

Alkyl Substituents on the Oxazepine/Thiazepine Core

  • Methyl at Position 8 (Target) : Smaller alkyl groups minimize steric effects while maintaining metabolic stability.
  • Ethyl/Propyl () : Larger alkyl chains (e.g., 10-ethyl or 10-propyl in thiazepines) may enhance hydrophobic interactions but reduce conformational flexibility .

Example :

  • 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide (11) : HRMS: 407.1060 [M+H+], synthesized via oxidation .

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